molecular formula C26H38O3 B8210797 Hydroxypinacolone retinoate

Hydroxypinacolone retinoate

Cat. No.: B8210797
M. Wt: 398.6 g/mol
InChI Key: XLPLFRLIWKRQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxypinacolone retinoate involves the esterification of retinoic acid with hydroxypinacolone. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Hydroxypinacolone retinoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Hydroxypinacolone retinoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and retinoid chemistry.

    Biology: Investigated for its role in cellular differentiation and proliferation.

    Medicine: Applied in dermatology for anti-aging and acne treatment due to its ability to regulate epidermal and keratinocyte differentiation.

    Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.

Mechanism of Action

The compound exerts its effects by binding to retinoic acid receptors (RARs) in the skin. This binding regulates gene expression involved in cellular differentiation and proliferation. The molecular targets include various genes responsible for skin cell turnover and collagen production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxypinacolone retinoate is unique due to its balanced profile of high efficacy and low irritation. This makes it particularly suitable for sensitive skin applications .

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFRLIWKRQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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